molecular formula C21H21Cl2FN4O3 B5024667 1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine

Cat. No. B5024667
M. Wt: 467.3 g/mol
InChI Key: MYIJIUMBVWUQLH-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine, also known as DF4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF4 belongs to the class of piperazine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine involves the modulation of neurotransmitter systems in the brain, specifically the serotonin and dopamine systems. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial dopamine agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the modulation of neurotransmitter systems in the brain, and the reduction of anxiety and depression symptoms. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has several advantages for lab experiments, including its high purity and stability, its ability to selectively target specific neurotransmitter systems, and its low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.

Future Directions

There are several future directions for research on 1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-nitroaniline with 1-(2,4-dichlorobenzoyl)piperazine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, this compound has been found to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology and psychiatry, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2FN4O3/c22-14-3-4-15(16(23)11-14)21(29)27-9-7-26(8-10-27)19-13-18(25-5-1-2-6-25)17(24)12-20(19)28(30)31/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIJIUMBVWUQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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